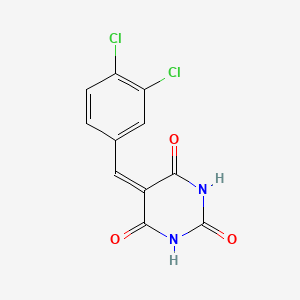
5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with a 3,4-dichlorophenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of 3,4-dichlorobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene group, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Research has shown that modifications to the phenylmethylene group can enhance the compound’s activity against certain diseases, including cancer and diabetes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dihydroxyphenylmethylene)hexahydropyrimidine-2,4,6-trione
- 5-(3,4-Dimethoxyphenylmethylene)hexahydropyrimidine-2,4,6-trione
- 5-(3,4-Difluorophenylmethylene)hexahydropyrimidine-2,4,6-trione
Uniqueness
Compared to its analogs, 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichloro substitution enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications.
特性
CAS番号 |
148119-31-7 |
|---|---|
分子式 |
C11H6Cl2N2O3 |
分子量 |
285.08 g/mol |
IUPAC名 |
5-[(3,4-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-7-2-1-5(4-8(7)13)3-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
InChIキー |
QCMSLEGYKUUIKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)NC2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


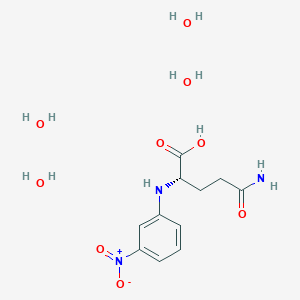
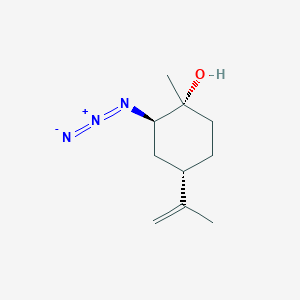


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)

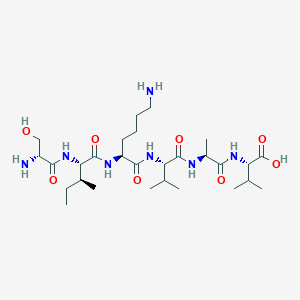

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
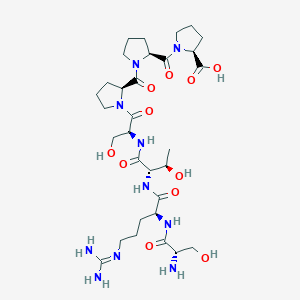
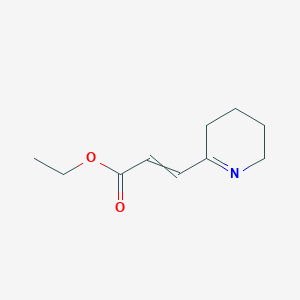
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
